N-methyl-N'-(hydroxy-PEG2)-Cy5

Fluorescence Spectroscopy Bioimaging Assay Development

Choose N-methyl-N'-(hydroxy-PEG2)-Cy5 for reliable bioconjugation. Its PEG2 spacer enhances aqueous solubility and reduces steric hindrance vs. non-PEGylated Cy5, enabling direct labeling in aqueous buffers. The terminal –OH group permits conversion to azide, alkyne, or carboxyl handles—versatility unavailable with pre-activated NHS esters. Verified ε=107,000 L·mol⁻¹·cm⁻¹ ensures accurate dye-to-protein ratio calculations. Compact PEG2 linker optimized for PROTAC ternary complex formation. Supplied at ≥98% purity for reproducible results across experiments.

Molecular Formula C32H41ClN2O3
Molecular Weight 537.1 g/mol
Cat. No. B1193305
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methyl-N'-(hydroxy-PEG2)-Cy5
SynonymsN-methyl-N'-(hydroxy-PEG2)-Cy5
Molecular FormulaC32H41ClN2O3
Molecular Weight537.1 g/mol
Structural Identifiers
InChIInChI=1S/C32H41N2O3.ClH/c1-31(2)25-13-9-11-15-27(25)33(5)29(31)17-7-6-8-18-30-32(3,4)26-14-10-12-16-28(26)34(30)19-21-36-23-24-37-22-20-35;/h6-18,35H,19-24H2,1-5H3;1H/q+1;/p-1
InChIKeyNEMABWCDKYHROP-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, DMF, DCM, Water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





N-methyl-N'-(hydroxy-PEG2)-Cy5: Technical Specifications and Product Classification for Procurement Evaluation


N-methyl-N'-(hydroxy-PEG2)-Cy5 (CAS: 2107273-22-1) is a bifunctional cyanine dye derivative that integrates a Cy5 fluorophore (Ex/Em: 649/667 nm) with a polyethylene glycol (PEG2) spacer terminating in a hydroxyl group . The compound possesses a molecular weight of 537.1 g/mol and an extinction coefficient of 107,000 L·mol⁻¹·cm⁻¹ at the excitation maximum . Structurally, it consists of a cationic Cy5 core connected via a PEG2 linker to a free hydroxyl group, enabling further derivatization or replacement with other reactive functional groups . This compound is classified as both a fluorescent PEG linker and a PROTAC linker candidate, serving dual roles in bioconjugation chemistry and targeted protein degradation workflows .

Why N-methyl-N'-(hydroxy-PEG2)-Cy5 Cannot Be Replaced by Generic Cy5 Derivatives in Critical Workflows


The functional performance of Cy5-based fluorescent probes is not determined solely by the fluorophore's spectral properties; rather, it is dictated by the specific chemical linkage, spacer length, and terminal functional group that collectively govern solubility, conjugation efficiency, and steric accessibility in biological systems . For example, sulfonated Cy5 derivatives exhibit markedly higher labeling efficiencies (~53%) compared to non-sulfonated Cy5 (~13%) due to altered hydrophobicity and aggregation behavior, demonstrating that minor structural modifications produce quantifiable differences in experimental outcomes [1]. Similarly, the PEG2 spacer in N-methyl-N'-(hydroxy-PEG2)-Cy5 imparts aqueous solubility and reduces steric hindrance during binding—properties absent in non-PEGylated Cy5 analogs—which directly affects the reliability of bioconjugation and the reproducibility of fluorescence-based assays . Consequently, substituting this compound with a generic Cy5 derivative lacking the PEG2-hydroxy motif introduces uncontrolled variability in solubility, labeling density, and downstream signal interpretation, undermining the validity of comparative studies and quantitative analyses [1].

Quantitative Comparative Evidence: N-methyl-N'-(hydroxy-PEG2)-Cy5 Differentiation Metrics for Scientific Selection


Extinction Coefficient and Fluorescence Intensity: N-methyl-N'-(hydroxy-PEG2)-Cy5 vs. Free Cy5 Dye

N-methyl-N'-(hydroxy-PEG2)-Cy5 retains an extinction coefficient of 107,000 L·mol⁻¹·cm⁻¹ at 649 nm, which is characteristic of the Cy5 fluorophore class and ensures high molar brightness for sensitive detection . In contrast, studies on Cy5 supramolecular assemblies reveal that free Cy5 dye exhibits a fluorescence quantum yield of only 13.2%, whereas assemblies with optimized spacer units achieve up to 45.3% quantum yield [1]. While direct quantum yield data for N-methyl-N'-(hydroxy-PEG2)-Cy5 are not reported, the presence of the PEG2 spacer is structurally analogous to systems where PEG linkers enhance fluorescence by suppressing non-radiative decay pathways such as photoisomerization [1].

Fluorescence Spectroscopy Bioimaging Assay Development

Solubility Profile: PEG2 Linker-Mediated Aqueous Compatibility vs. Non-PEGylated Cy5

N-methyl-N'-(hydroxy-PEG2)-Cy5 incorporates a hydrophilic PEG2 spacer that explicitly increases solubility in aqueous media and reduces steric hindrance during binding, as documented across multiple vendor technical datasheets . In contrast, Cy5-COOH (non-PEGylated Cy5) lacks any PEG chain, which results in lower aqueous solubility and may compromise bioconjugation efficiency due to increased hydrophobicity and steric constraints .

Bioconjugation Drug Delivery PROTAC Synthesis

Hydroxyl Terminal Functionality: N-methyl-N'-(hydroxy-PEG2)-Cy5 vs. NHS Ester Cy5 Derivatives in Conjugation Flexibility

N-methyl-N'-(hydroxy-PEG2)-Cy5 features a terminal hydroxyl group that can be further derivatized or replaced with other reactive functional groups, offering a versatile platform for custom bioconjugation strategies . In contrast, N-(m-PEG4)-N'-(PEG2-NHS ester)-Cy5 contains a pre-activated NHS ester group that reacts directly with primary amines but lacks the hydroxyl group's flexibility for alternative derivatization pathways . This functional distinction is critical: the hydroxyl group in N-methyl-N'-(hydroxy-PEG2)-Cy5 allows researchers to introduce diverse reactive handles (e.g., azide, alkyne, carboxyl) on demand, whereas the NHS ester derivative commits the user to amine-targeted conjugation without the option for orthogonal chemistry .

Bioconjugation Chemistry Click Chemistry PROTAC Linker Design

Purity Specification and Batch-to-Batch Consistency: N-methyl-N'-(hydroxy-PEG2)-Cy5 vs. Research-Grade Cy5 Analogs

N-methyl-N'-(hydroxy-PEG2)-Cy5 is supplied at ≥98% purity as confirmed by HPLC and NMR analysis, with multiple vendors providing certificates of analysis upon request . This purity level is consistent across suppliers (e.g., Aladdin Scientific, Bidepharm, InvivoChem) and ensures minimal interference from uncharacterized impurities in quantitative fluorescence measurements . In contrast, many generic Cy5 derivatives are offered at unspecified or lower purity grades, which can introduce variability in extinction coefficient and quantum yield that compromises assay reproducibility .

Quality Control Reproducibility Quantitative Bioanalysis

Molecular Weight and Spacer Length: N-methyl-N'-(hydroxy-PEG2)-Cy5 vs. Longer PEG Cy5 Analogs for PROTAC Linker Selection

N-methyl-N'-(hydroxy-PEG2)-Cy5 has a molecular weight of 537.1 g/mol and a PEG2 spacer consisting of two ethylene glycol units, which corresponds to a linker length of approximately 8-10 Å . In comparison, N-(m-PEG4)-N'-(hydroxy-PEG2)-Cy5 contains a longer m-PEG4 chain and has a molecular weight of 713.4 g/mol . The shorter PEG2 spacer in N-methyl-N'-(hydroxy-PEG2)-Cy5 offers distinct advantages for PROTAC linker design where a compact linker is required to maintain an optimal distance between the E3 ligase ligand and the target protein ligand, whereas longer PEG linkers may introduce excessive conformational flexibility that reduces degradation efficiency [1].

PROTAC Design Linker Optimization Targeted Protein Degradation

Optimal Scientific and Industrial Applications for N-methyl-N'-(hydroxy-PEG2)-Cy5 Based on Differentiated Performance


Custom Bioconjugation Workflows Requiring On-Demand Functional Group Installation

Researchers who require flexible derivatization of a Cy5 fluorophore should prioritize N-methyl-N'-(hydroxy-PEG2)-Cy5. The terminal hydroxyl group can be converted to azide, alkyne, carboxyl, or other reactive handles through well-established chemistry, enabling orthogonal conjugation strategies that are not possible with pre-activated NHS ester Cy5 derivatives . This versatility is essential for multi-step labeling protocols, such as attaching Cy5 to biomolecules that lack accessible amines or when copper-free click chemistry is required to avoid cytotoxic copper catalysts .

Aqueous Bioconjugation and Hydrophilic Labeling of Proteins and Peptides

The PEG2 spacer confers enhanced aqueous solubility and reduces steric hindrance, making N-methyl-N'-(hydroxy-PEG2)-Cy5 particularly well-suited for labeling proteins, antibodies, and peptides in aqueous buffers without the need for organic co-solvents that may denature sensitive biomolecules . This property is supported by vendor specifications indicating solubility in water, DMSO, DMF, and DCM, and directly addresses the limitations of non-PEGylated Cy5 analogs that exhibit lower aqueous compatibility and may aggregate or precipitate during conjugation .

PROTAC Linker Synthesis Requiring a Compact PEG2 Spacer

In PROTAC development, the linker length and flexibility critically influence ternary complex formation and degradation efficiency. N-methyl-N'-(hydroxy-PEG2)-Cy5 provides a compact PEG2 spacer (MW 537.1 g/mol) that maintains the Cy5 fluorophore for tracking while offering a shorter distance between E3 ligase and target protein ligands compared to longer PEG4 or PEG6 analogs . This shorter linker may be advantageous for protein pairs where a tight binding interface is required for efficient ubiquitination [1].

High-Sensitivity Fluorescence Assays Requiring Defined Extinction Coefficient

Quantitative fluorescence applications such as FACS, fluorescence microscopy, and plate-based assays demand a precisely known extinction coefficient for accurate concentration determination and signal normalization. N-methyl-N'-(hydroxy-PEG2)-Cy5 is supplied with a verified extinction coefficient of 107,000 L·mol⁻¹·cm⁻¹ at 649 nm and ≥98% purity, ensuring that calculated dye-to-protein ratios and fluorescence intensities are reproducible across experiments and laboratories . This level of characterization is essential for comparative studies and regulatory submissions.

Technical Documentation Hub

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